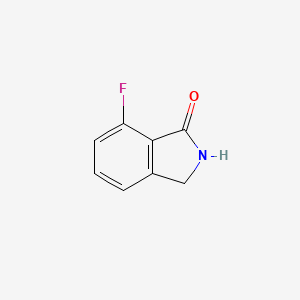

7-フルオロイソインドリン-1-オン

説明

7-Fluoroisoindolin-1-one is a synthetic compound belonging to the heterocyclic aromatic family. It is mainly used as a building block in pharmaceuticals, agrochemicals and other organic compounds. It is a versatile compound that can be used in a variety of applications due to its unique properties. In

科学的研究の応用

CDK7阻害剤の可能性

イソインドリン-1-オンは、7-フルオロイソインドリン-1-オンなどの化合物、はサイクリン依存性キナーゼ(CDK7)の潜在的な阻害剤として研究されており、乳がん治療薬の開発において有望な戦略です . 48のイソインドリン-1-オンのライブラリーをスクリーニングした研究では、これらの化合物がCDK7の活性アミノ酸残基と高い結合親和性と従来の水素結合相互作用を示すことがわかりました . これらの結果は、イソインドリン-1-オン部分が効果的なCDK7阻害剤として役立つ可能性を示唆しています .

抗がん作用

同じ研究では、イソインドリン-1-オン部分は抗がん作用のための有望な候補であることも示唆されました . リガンドの密度汎関数理論(DFT)研究では、グローバル軟らかさの値が高く、グローバル硬さと化学ポテンシャルの値が低く、化学的に反応性の高い軟らかい分子であることが示されました。 これは、これらの化合物の抗がん活性を影響を与えています .

作用機序

Target of Action

The primary target of 7-Fluoroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

7-Fluoroisoindolin-1-one interacts with CDK7 through molecular docking , showing high binding affinity . It forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .

Biochemical Pathways

7-Fluoroisoindolin-1-one affects the CDK7 pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, 7-Fluoroisoindolin-1-one can potentially disrupt the cell cycle, thereby exerting its anti-cancer effects .

Pharmacokinetics

The study mentions that the compound exhibits superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted . This suggests that 7-Fluoroisoindolin-1-one may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 7-Fluoroisoindolin-1-one’s action are primarily its potential anti-cancer effects . By inhibiting CDK7, it disrupts the cell cycle, which can lead to the death of cancer cells .

生化学分析

Biochemical Properties

7-Fluoroisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The interaction between 7-Fluoroisoindolin-1-one and CDK7 involves conventional hydrogen bonding interactions with active amino acid residues such as lysine 139 and lysine 41 . These interactions contribute to the compound’s ability to inhibit CDK7, thereby affecting cell cycle progression and transcriptional regulation.

Cellular Effects

7-Fluoroisoindolin-1-one has been shown to exert various effects on different cell types and cellular processes. In cancer cells, it influences cell function by inhibiting CDK7, leading to cell cycle arrest and apoptosis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, 7-Fluoroisoindolin-1-one disrupts the phosphorylation of RNA polymerase II, which is crucial for transcriptional elongation, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Fluoroisoindolin-1-one involves its binding interactions with CDK7. The compound forms hydrogen bonds with lysine 139 and lysine 41, stabilizing its docked pose within the enzyme’s active site . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates, including RNA polymerase II. Consequently, this inhibition leads to a disruption in transcriptional regulation and cell cycle progression, ultimately inducing apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroisoindolin-1-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Fluoroisoindolin-1-one maintains its stability over extended periods, allowing for sustained inhibition of CDK7 and prolonged effects on cell cycle regulation and transcription

Dosage Effects in Animal Models

The effects of 7-Fluoroisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK7 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to healthy cells . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Fluoroisoindolin-1-one is involved in metabolic pathways related to its interaction with CDK7. The compound’s inhibition of CDK7 affects the phosphorylation of RNA polymerase II, thereby influencing transcriptional regulation and metabolic flux. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further impacting metabolite levels and metabolic pathways .

Transport and Distribution

Within cells and tissues, 7-Fluoroisoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins These interactions influence the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of 7-Fluoroisoindolin-1-one is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 7-Fluoroisoindolin-1-one can provide insights into its mechanism of action and potential therapeutic applications .

特性

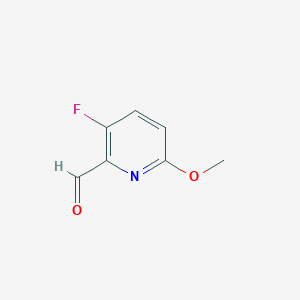

IUPAC Name |

7-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTUZMIZZLVYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

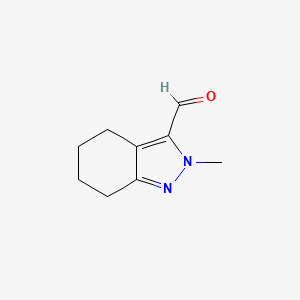

![2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1446694.png)